(s)-2-(1-Amino-2-hydroxyethyl)phenol
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Overview
Description
(s)-2-(1-Amino-2-hydroxyethyl)phenol is a chiral compound with a phenolic structure It contains an amino group and a hydroxyl group attached to an ethyl chain, which is connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(1-Amino-2-hydroxyethyl)phenol typically involves the following steps:
Starting Material: The synthesis often begins with a substituted benzene derivative.
Functional Group Introduction: Introduction of the amino and hydroxyl groups can be achieved through various reactions such as nitration followed by reduction, or direct amination and hydroxylation.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or by resolution of racemic mixtures.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using metal catalysts to reduce nitro groups to amino groups.
Enzymatic Processes: Employing enzymes to achieve chiral resolution.
Continuous Flow Chemistry: Utilizing continuous flow reactors for efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(s)-2-(1-Amino-2-hydroxyethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Quinones: From oxidation of the phenolic group.
Secondary Amines: From reduction of the amino group.
Substituted Phenols: From electrophilic aromatic substitution.
Scientific Research Applications
(s)-2-(1-Amino-2-hydroxyethyl)phenol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of (s)-2-(1-Amino-2-hydroxyethyl)phenol involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as oxidative stress response or signal transduction.
Comparison with Similar Compounds
Similar Compounds
(s)-2-(1-Amino-2-hydroxyethyl)benzene: Lacks the hydroxyl group on the benzene ring.
(s)-2-(1-Amino-2-hydroxyethyl)aniline: Contains an additional amino group on the benzene ring.
Uniqueness
(s)-2-(1-Amino-2-hydroxyethyl)phenol is unique due to its specific substitution pattern and chiral center, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-[(1S)-1-amino-2-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H11NO2/c9-7(5-10)6-3-1-2-4-8(6)11/h1-4,7,10-11H,5,9H2/t7-/m1/s1 |
InChI Key |
XVLDHRZCNVRYIN-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CO)N)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)O |
Origin of Product |
United States |
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